molecular formula C12H16BrNO B3238454 4-(3-Bromo-4-methylbenzyl)morpholine CAS No. 1414870-70-4

4-(3-Bromo-4-methylbenzyl)morpholine

Cat. No.: B3238454
CAS No.: 1414870-70-4
M. Wt: 270.17 g/mol
InChI Key: GYVJUYUDTFWPKF-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-methylbenzyl)morpholine is a morpholine derivative characterized by a benzyl group substituted with a bromine atom at the 3-position and a methyl group at the 4-position on the aromatic ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the development of targeted therapies. Its structure enables interactions with biological targets through hydrophobic and halogen-bonding interactions, making it relevant in drug discovery pipelines .

Properties

IUPAC Name

4-[(3-bromo-4-methylphenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-10-2-3-11(8-12(10)13)9-14-4-6-15-7-5-14/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVJUYUDTFWPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCOCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-4-methylbenzyl)morpholine typically involves the reaction of 3-bromo-4-methylbenzyl chloride with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-4-methylbenzyl)morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-Bromo-4-methylbenzyl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-methylbenzyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(3-Bromo-4-methylbenzyl)morpholine with six analogs, focusing on structural features, physicochemical properties, synthesis routes, and biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
This compound Br (3), CH₃ (4) C₁₂H₁₅BrNO 270.16 Intermediate in drug synthesis
4-(4-Nitrobenzyl)morpholine NO₂ (4) C₁₁H₁₄N₂O₃ 222.24 Anticancer intermediate; monoclinic crystal (P2₁/c, a = 6.137 Å, b = 8.254 Å)
4-(2-Bromo-4-fluorobenzyl)morpholine Br (2), F (4) C₁₁H₁₃BrFNO 290.14 GHS Class 8 (irritant); used in medicinal chemistry
4-(4-(Trifluoromethyl)benzyl)morpholine CF₃ (4) C₁₂H₁₄F₃NO 257.24 Synthesized via Ni-catalyzed amination; antiviral lead
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine Br (7), thiadiazole ring C₁₀H₉BrN₄OS 313.17 Fluorescent probe; characterized by XRD/HRMS
4-(2-Bromobenzyl)morpholine Br (2) C₁₁H₁₄BrNO 256.14 Cytochrome P450 2A13 inhibitor
4-(4-Fluorobenzyl)morpholine F (4) C₁₁H₁₄FNO 209.24 Intermediate for mosapride (gastroprokinetic agent)

Key Findings from Comparative Analysis

Structural Influence on Bioactivity :

  • Halogen Position : Bromine at the 2-position (e.g., 4-(2-Bromobenzyl)morpholine) enhances cytochrome P450 inhibition, while bromine at the 3-position (target compound) may improve selectivity for kinase targets due to steric effects .
  • Electron-Withdrawing Groups : The nitro group in 4-(4-Nitrobenzyl)morpholine increases reactivity in nucleophilic substitution, making it a versatile intermediate for anticancer derivatives .

Synthetic Flexibility :

  • Nickel-catalyzed cross-coupling (e.g., ) is a robust method for introducing trifluoromethyl groups, whereas nucleophilic substitution dominates nitro/methyl derivatives .

Crystallographic Insights: 4-(4-Nitrobenzyl)morpholine crystallizes in a monoclinic system (P2₁/c) with intermolecular C–H···O interactions stabilizing the structure, a feature absent in brominated analogs due to reduced polarity .

Toxicity and Handling: Brominated derivatives (e.g., 4-(2-Bromo-4-fluorobenzyl)morpholine) require stringent safety protocols (GHS Category 8) compared to non-halogenated analogs .

Biological Activity

4-(3-Bromo-4-methylbenzyl)morpholine is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a morpholine ring and a brominated aromatic side chain. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C12H14BrN. The presence of the bromine atom and the morpholine ring contributes to its chemical reactivity and biological interactions.

The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. The bromine substitution on the benzyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Antibacterial Activity

Compounds with similar structural features have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups like bromine has been associated with enhanced antibacterial effects . For example, some piperidine derivatives with bromo substitutions demonstrated significant inhibition against various bacterial strains.

Case Studies

Study Compound Biological Activity Target Cells/Organisms
Study 1Hydrazide DerivativesInduces autophagic cell deathMDA-MB-231, MDA-MB-468 (breast cancer)
Study 2Piperidine DerivativesAntibacterial activityVarious Gram-positive and Gram-negative bacteria
Study 3Benzimidazole DerivativesAnticancer agentsVarious cancer cell lines

Research Findings

  • Anticancer Potential : Compounds structurally related to this compound have been evaluated for their ability to inhibit mTOR pathways, which are crucial in cancer progression .
  • Antibacterial Effects : The incorporation of bromine in similar compounds has been linked to improved antibacterial activity, suggesting that this compound may also exhibit such properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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